Triclopyr (CAS 55335-06-3) is a synthetic auxin herbicide belonging to the pyridinecarboxylic acid class, primarily utilized for the selective control of woody plants and broadleaf weeds. In procurement and formulation contexts, triclopyr acid serves as the fundamental active ingredient and synthetic precursor for highly tailored commercial herbicides. As a stable crystalline solid with a relatively low baseline water solubility of 430–440 mg/L at 25 °C, it is routinely derivatized into either the highly water-soluble triethylamine (TEA) salt for aquatic and foliar applications, or the oil-soluble butoxyethyl ester (BEE) for basal bark and dormant stem treatments. Its specific binding affinity to plant auxin receptors, combined with a significantly shorter environmental persistence profile compared to older pyridine alternatives, makes it a critical raw material for modern, ecologically sensitive vegetation management portfolios [1].
Substituting triclopyr with older phenoxy herbicides like 2,4-D or closely related pyridinecarboxylic acids like picloram often results in severe performance or environmental compliance failures. While 2,4-D is inexpensive and effective on herbaceous broadleaves, it lacks the necessary phloem mobility and efficacy to reliably control deep-rooted woody perennials and brush, leading to high regrowth rates in forestry and right-of-way applications [1]. Conversely, while picloram offers excellent woody plant control, it is highly mobile in soil and exhibits prolonged environmental persistence, creating severe groundwater contamination risks and restricting rotational planting [2]. Furthermore, attempting to substitute triclopyr acid directly with its esterified form (BEE) in riparian zones will violate environmental regulations due to the ester's extreme toxicity to aquatic organisms, necessitating strict procurement differentiation between the parent acid, its salts, and its esters [3].
A critical differentiator for triclopyr in sensitive land management is its relatively rapid degradation in soil compared to other pyridine herbicides. Under aerobic conditions at 25 °C, triclopyr exhibits a soil metabolism half-life of 13 to 21 days depending on soil composition (e.g., clay vs. sandy clay loam). In stark contrast, picloram demonstrates a highly persistent soil half-life of approximately 90 days, with biological activity often persisting for over 7 months. This rapid microbial decarboxylation and ring cleavage of triclopyr prevents long-term soil sterilization and mitigates groundwater leaching risks [1].
| Evidence Dimension | Aerobic Soil Metabolism Half-Life (DT50) |
| Target Compound Data | 13–21 days |
| Comparator Or Baseline | Picloram: ~90 days |
| Quantified Difference | Triclopyr degrades 4.2 to 6.9 times faster in aerobic soils than picloram. |
| Conditions | Aerobic soil metabolism at 25 °C. |
Enables rapid replanting and ensures regulatory compliance in ecologically sensitive areas where persistent herbicides are prohibited.
The chemical form of triclopyr drastically alters its ecotoxicological profile, dictating strict procurement choices for riparian and aquatic applications. Triclopyr acid is practically non-toxic to freshwater fish, demonstrating a 96-hour LC50 of 117 ppm in rainbow trout and 148 ppm in bluegill sunfish. However, the lipophilic butoxyethyl ester (BEE) formulation is highly toxic to aquatic life, with a 96-hour LC50 of 0.74 ppm in rainbow trout and 0.87 ppm in bluegill. This massive difference in toxicity requires formulators targeting aquatic weed control to utilize the acid or its TEA salt rather than the ester [1].
| Evidence Dimension | 96-hour LC50 (Rainbow Trout) |
| Target Compound Data | 117 ppm |
| Comparator Or Baseline | Triclopyr BEE: 0.74 ppm |
| Quantified Difference | The acid form is approximately 158 times less toxic to rainbow trout than the BEE form. |
| Conditions | 96-hour aquatic exposure assay in rainbow trout (Oncorhynchus mykiss). |
Dictates the mandatory selection of the acid or amine salt for any formulation intended for use in or near water bodies.
Triclopyr acid (CAS 55335-06-3) serves as a versatile solid precursor due to its distinct solubility profile. The parent acid has a low baseline water solubility of approximately 430–440 mg/L at 25 °C. By reacting the acid with triethylamine, formulators produce the triclopyr TEA salt, which achieves an extreme water solubility of 2,100,000 mg/L (miscible). This massive phase behavior shift allows the stable, easily transportable solid acid to be converted on-demand into highly concentrated aqueous liquids (e.g., 3 to 4 lbs acid equivalent per gallon) for commercial distribution [1].
| Evidence Dimension | Water Solubility at 25 °C |
| Target Compound Data | ~430 mg/L |
| Comparator Or Baseline | Triclopyr TEA Salt: 2,100,000 mg/L |
| Quantified Difference | Conversion to the TEA salt increases aqueous solubility by nearly 5,000-fold. |
| Conditions | Aqueous solution at 25 °C. |
Validates the procurement of the solid acid as an ideal, stable raw material for manufacturing high-concentration aqueous herbicide formulations.
In field applications targeting woody vegetation and invasive brush, triclopyr significantly outperforms standard phenoxy herbicides like 2,4-D. Field evaluations demonstrate that triclopyr provides superior systemic translocation in woody stems, leading to higher mortality rates of deep-rooted species. In comparative USDA efficacy assessments on woody vegetation, plots treated with triclopyr showed substantially greater reduction in target species cover (reduced to 16% cover) compared to those treated with 2,4-D, which often fails to prevent root resprouting in hardwood species [1].
| Evidence Dimension | Woody Vegetation Cover (Post-Treatment) |
| Target Compound Data | 16% cover remaining |
| Comparator Or Baseline | 2,4-D: Higher remaining cover / lower efficacy |
| Quantified Difference | Triclopyr demonstrates significantly greater reduction in woody plant cover compared to 2,4-D. |
| Conditions | Field efficacy trials on woody vegetation. |
Justifies the higher procurement cost of triclopyr over 2,4-D for forestry, right-of-way, and industrial vegetation management where woody brush is the primary target.
Because triclopyr acid exhibits low toxicity to freshwater fish (LC50 > 100 ppm) compared to its esterified derivatives, it is the mandatory precursor for synthesizing triethylamine (TEA) or choline salts intended for riparian, wetland, and emergent aquatic weed control [1].
Due to its superior phloem mobility and efficacy on woody perennials compared to 2,4-D, triclopyr is the active ingredient of choice for basal bark, cut-stump, and dormant stem treatments to clear utility lines, railways, and commercial forests without long-term soil sterilization [2].
Given its defined aerobic soil half-life (13–21 days) and rapid photodegradation in water, high-purity triclopyr acid is procured as a critical analytical standard for HPLC and GC-MS residue testing in agricultural runoff, soil dissipation studies, and municipal water quality assessments [1].
Irritant;Health Hazard;Environmental Hazard